molecular formula C12H11ClN2S B1474564 5-(2-Chloropyridin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 1597304-74-9

5-(2-Chloropyridin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Cat. No.: B1474564
CAS No.: 1597304-74-9
M. Wt: 250.75 g/mol
InChI Key: OVRHFGRFKKRPKB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, the synthesis of 2-amino-5-chloro-3-pyridinecarboxaldehyde involves several steps . Another example is the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, which was carried out using 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are diverse. For instance, the catalytic activity of the AC-SO3H was investigated for the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate . Another example is the synthesis of all four possible benzo[4,5]furopyridine tricyclic heterocycles, which involves α and γ-activation of chloropyridines, as well as palladium-mediated reactions .

Scientific Research Applications

Synthesis and Biological Activity

4,5,6,7-Tetrahydrothieno pyridine derivatives, including compounds like 5-(2-Chloropyridin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, have been extensively synthesized and evaluated for various biological activities. These activities span across multiple pharmacological fields, demonstrating the compound's versatile applications in drug development. Significant emphasis has been placed on exploring the synthesis routes and assessing the anticancer, antimicrobial, antifungal, and other biological effects of these derivatives. Such studies pave the way for developing future drugs centered around the tetrahydrothieno pyridine nucleus, showcasing its potential as a core structure for therapeutic agents (Sangshetti et al., 2014); (Rao et al., 2018).

Antifungal and Antimicrobial Activities

The tetrahydrothieno[3,2-c]pyridine nucleus has been a focal point for designing new chemical entities (NCEs) with potent antifungal and antimicrobial properties. These studies not only involve the synthesis of novel compounds but also delve into their mechanism of action, often via inhibition of specific enzymes or interaction with microbial cell components. This research direction significantly contributes to the development of new therapeutic agents against resistant microbial strains, highlighting the compound's role in addressing global health challenges (Sangshetti et al., 2014).

Drug Synthesis and Intermediates

This compound and its analogs serve as key intermediates in the synthesis of various drugs, including antithrombotic medications such as Prasugrel. The detailed synthetic pathways leading to these intermediates underscore their significance in pharmaceutical manufacturing, offering efficient routes to complex therapeutic molecules. This research domain emphasizes the compound's utility in streamlining drug synthesis, optimizing production processes, and exploring new therapeutic applications (Pan Xian-hua, 2011).

Properties

IUPAC Name

5-(2-chloropyridin-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2S/c13-12-7-10(1-4-14-12)15-5-2-11-9(8-15)3-6-16-11/h1,3-4,6-7H,2,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRHFGRFKKRPKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)C3=CC(=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Chloropyridin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Reactant of Route 2
Reactant of Route 2
5-(2-Chloropyridin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Reactant of Route 3
Reactant of Route 3
5-(2-Chloropyridin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Reactant of Route 4
Reactant of Route 4
5-(2-Chloropyridin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Reactant of Route 5
Reactant of Route 5
5-(2-Chloropyridin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Reactant of Route 6
Reactant of Route 6
5-(2-Chloropyridin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

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